Dihydrotestosterone butyrate, also referred to as androstanolone butyrate or 5α-dihydrotestosterone 17β-butanoate, is a synthetic derivative of dihydrotestosterone. It is classified as an androgen and anabolic steroid, specifically an ester of dihydrotestosterone. This compound has not been marketed for clinical use, but it is of interest in scientific research due to its potential applications in hormone therapy and anabolic treatments.
Dihydrotestosterone butyrate is synthesized from dihydrotestosterone, which is a potent androgen derived from testosterone through the action of the enzyme 5α-reductase. This compound falls under the category of anabolic steroids and is primarily classified as a synthetic androgen. Its chemical formula is with a molar mass of approximately 360.54 g/mol .
The synthesis of dihydrotestosterone butyrate typically involves the esterification of dihydrotestosterone with butyric acid. The general method includes:
This synthetic pathway provides a means to modify the pharmacokinetic properties of dihydrotestosterone, potentially enhancing its therapeutic efficacy.
Dihydrotestosterone butyrate has a specific molecular structure characterized by its ester functional group. The structural representation can be described as follows:
CC(=O)OCC[C@@]1([H])CC2=C(C1=CC(C2)=C(C)C)C(=O)C(=O)[H]
This structure indicates the presence of a butyric acid moiety attached to the hydroxyl group at the 17 position on the steroid backbone, which influences its biological activity.
Dihydrotestosterone butyrate can undergo various chemical reactions typical for esters:
These reactions are crucial for understanding its stability and reactivity in biological systems.
Dihydrotestosterone butyrate acts primarily through androgen receptors in target tissues. Upon administration, it is converted into dihydrotestosterone within the body:
The physical properties are essential for determining formulation strategies in potential therapeutic applications.
While dihydrotestosterone butyrate has not been marketed, it holds potential applications in various fields:
CAS No.: 13859-65-9
CAS No.: 63800-01-1
CAS No.: 26532-22-9
CAS No.: 990-73-8
CAS No.: 54061-45-9